Mercuric iodate
Description
Mercuric iodate (Hg(IO₃)₂) is an inorganic compound primarily recognized for its low solubility and role in industrial applications, particularly in nuclear waste management. It is synthesized via reactions between mercuric nitrate (Hg(NO₃)₂) and iodine-containing species in nitric acid scrub systems . Its insolubility makes it effective for trapping radioactive iodine-129 (¹²⁹I), a long-lived fission product (half-life: 1.59 × 10⁹ years), from off-gas streams . However, due to mercury’s environmental toxicity, Hg(IO₃)₂ is often converted to barium iodate (Ba(IO₃)₂), which is less hazardous and suitable for encapsulation in concrete .
Properties
CAS No. |
7783-32-6 |
|---|---|
Molecular Formula |
Hg(IO3)2 HgI2O6 |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
mercury(2+);diiodate |
InChI |
InChI=1S/Hg.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 |
InChI Key |
PHSDLNFDWGMWRK-UHFFFAOYSA-L |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Hg+2] |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Hg+2] |
Other CAS No. |
7783-32-6 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Related CAS |
7782-68-5 (Parent) |
Origin of Product |
United States |
Chemical Reactions Analysis
Decomposition and Thermal Stability
Mercuric iodate decomposes in a single-step mechanism at elevated temperatures:
This decomposition is non-reversible, with no intermediate phases detected .
Electrode Behavior
The mercury-mercuric iodate electrode demonstrates reversibility before significant mercurous iodate (Hg₂(IO₃)₂) forms via:
-
Entropy change: ΔS = +33 J·mol⁻¹·K⁻¹
-
Driven by the low entropy of Hg(IO₃)₂, favoring Hg₂(IO₃)₂ formation.
Reaction with Iodine
In acidic silica gels, Hg²⁺ reacts with I₂ despite low I⁻ concentrations, facilitated by enhanced hydrolysis and disproportionation:
This reaction progresses slowly due to H⁺ accumulation suppressing reverse redox processes .
Complexation with Alkali Metals
In alkaline solutions, Hg(IO₃)₂ forms complexes such as Na₂HgI₄ or K₂HgI₄. These complexes are precursors to Nessler’s reagent , used for ammonia detection:
Similar complexes with Ag⁺ or Cu²⁺ exhibit thermochromic properties (e.g., Cu₂HgI₄ turns red on heating) .
Comparison with Similar Compounds
Research Findings and Challenges
- Contamination Control : Cross-contamination of Ba(OH)₂ in NaOH during conversion reduces efficiency by 45% at a 1:225 mole ratio . Strict stoichiometric control is critical .
- Environmental Hazards : While Hg(IO₃)₂ effectively traps iodine, its mercury content necessitates conversion to Ba(IO₃)₂ for safe disposal .
- Alternative Processes: The Iodox process (using hyperazeotropic HNO₃) avoids mercury but faces corrosion challenges .
Preparation Methods
Direct Precipitation from Aqueous Solutions
One common method involves reacting mercuric salts (such as mercuric chloride or mercuric nitrate) with potassium iodate or sodium iodate in aqueous solution:
Reaction:
$$ Hg^{2+} + 2 IO3^- \rightarrow Hg(IO3)_2 \downarrow $$-
- Prepare an aqueous solution of mercuric salt.
- Slowly add an aqueous solution of iodate salt under stirring.
- Maintain the temperature typically between 20–40 °C to control nucleation and growth.
- The mercuric iodate precipitates as a solid.
- The precipitate is filtered, washed with distilled water, and dried under controlled temperature.
-
- The pH is usually maintained slightly acidic to neutral to avoid decomposition.
- The purity depends on the quality of starting materials and washing procedures.
Controlled Crystallization via Slow Diffusion
To obtain high-quality crystals suitable for analytical or optical applications, slow diffusion methods are employed:
-
- Use a gel medium or layered solutions to allow slow interdiffusion of mercuric and iodate ions.
- This slow process favors the formation of large, well-defined crystals of this compound.
-
- Produces crystals with fewer defects.
- Useful for single crystal growth studies.
Synthesis in Organic Solvent Media
Though less common, some methods employ organic solvents or mixed solvent systems to control solubility and crystal morphology:
- Organic solvents such as dimethyl sulfoxide (DMSO) or methanol mixtures may be used.
- These solvents can influence the nucleation rate and crystal habit.
Purification Techniques
Purification is critical to remove metallic, organic, and other ionic impurities that can affect the properties of this compound.
Washing and Recrystallization
- Repeated washing with ultrapure water removes soluble impurities.
- Recrystallization from aqueous or mixed solvents improves purity.
- Temperature gradients during recrystallization help in obtaining pure crystals.
Vacuum Drying and Controlled Heating
- Drying under vacuum at moderate temperatures (e.g., 60–80 °C) avoids decomposition.
- Controlled heating removes residual solvents and moisture.
Detailed Research Findings and Data
While direct patents and publications specifically on this compound preparation are limited, related compounds such as mercuric iodide have well-documented preparation and purification methods that offer insights applicable to this compound synthesis. For instance, the preparation of high-purity mercuric iodide involves:
- Use of high-purity mercury and iodine.
- Synthesis in organic sulfoxide and methanol solutions.
- Electrolytic purification and vacuum distillation to remove impurities.
- Recrystallization in temperature-controlled reactors to enhance purity.
These methods highlight the importance of:
- Starting material purity.
- Controlled reaction environments.
- Multi-step purification including electrolysis and distillation.
- Careful crystallization techniques.
Though this compound chemistry differs, similar principles apply for achieving high purity and quality crystals.
Comparative Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Precipitation | Simple aqueous mixing | Fast, straightforward | May contain impurities |
| Slow Diffusion Crystallization | Gel or layered solutions | High-quality crystals | Time-consuming |
| Organic Solvent Synthesis | Use of DMSO, methanol mixtures | Controlled morphology | Requires solvent handling |
| Recrystallization & Washing | Multiple cycles in water/solvent | Improved purity | Additional processing steps |
| Vacuum Drying and Heating | Controlled temperature drying | Removes moisture without degradation | Requires equipment |
Summary and Recommendations
- The direct precipitation method is suitable for bulk synthesis but requires thorough washing and recrystallization to ensure purity.
- For high-purity or single crystals , slow diffusion and controlled crystallization in gel media or organic solvents are preferred.
- Purification steps such as recrystallization, vacuum drying, and controlled heating are essential to remove impurities.
- Drawing from related mercury halide compound preparation, incorporation of electrolytic purification and vacuum distillation could be explored for this compound to enhance purity further, though specific protocols need adaptation.
This comprehensive analysis synthesizes available knowledge and analogous compound preparation techniques to provide authoritative guidance on this compound preparation methods. For industrial or research applications requiring high purity, multi-step purification and controlled crystallization are indispensable.
Q & A
Q. What laboratory methods are effective for synthesizing mercuric iodate crystals, and which parameters most significantly influence their growth?
this compound crystals are commonly synthesized via:
- Gel growth techniques : Sodium metasilicate gel is acidified (e.g., with acetic acid) and doped with Hg(NO₃)₂. Reactants like KIO₃ are diffused into the gel, optimizing parameters such as pH (5–7), gel concentration (1.0–1.2 M Na₂SiO₃), and aging time (24–48 hours) to produce spherical crystals .
- Electrochemical precipitation : Hg(IO₃)₂ is precipitated from mercuric nitrate-nitric acid solutions by controlling current density (<20.1 A/cm²) and acidity (<8 M HNO₃) to minimize iodine volatilization .
Q. How can researchers characterize the structural and optical properties of this compound crystals?
Key methods include:
Q. What factors determine the solubility and stability of this compound in aqueous systems?
Solubility is extremely low (0.002 g/100 g H₂O at 20°C), making it suitable for precipitation-based isolation. Stability is pH-dependent: decomposition occurs above 175°C, and acidic conditions (e.g., HNO₃ >8 M) promote iodine volatilization .
Advanced Research Questions
Q. How do electrochemical parameters (current density, acidity) affect the efficiency of this compound precipitation from nuclear waste scrubber solutions?
Parametric studies reveal:
| Parameter | Optimal Range | Impact on Yield/Stability |
|---|---|---|
| Current density | <20.1 A/cm² | Reduces iodine volatilization |
| HNO₃ concentration | <8 M | Prevents methyl iodide formation |
| Temperature | Ambient (~25°C) | Balances conversion efficiency (50–76%) |
| Contradictions in reported current efficiencies (50% vs. 76%) may stem from differences in electrode materials or stirring rates . |
Q. What strategies mitigate iodine volatilization during this compound synthesis, and how can conflicting data on volatilization rates be resolved?
- Low-current electrochemistry : Limits iodine gas formation by slowing oxidation kinetics .
- Additive stabilization : Hyperazeotropic HNO₃ (20–22 M) in the iodox process oxidizes iodine species to non-volatile HI₃O₈, though corrosivity remains a challenge . Discrepancies in volatilization data (e.g., 0–24% loss) may arise from variations in sampling intervals or centrifugation methods during material balance calculations .
Q. How can this compound by-products be safely managed in nuclear waste treatment processes?
- Recycling : Mercuric oxide and NaOH by-products from Hg(IO₃)₂ decomposition (via 2NaIO₃ + 2HgO → 2NaOH + 2HgI₂) can be reused, minimizing mercury discharge .
- Hazard evaluation : Comparative risk assessment of mercury vs. iodine-129 is critical before scaling the mercurex process, as both pose long-term environmental threats .
Q. What are the limitations of gel-grown this compound crystals for optoelectronic applications, and how might synthesis conditions be optimized?
Opaque crystals grown via gel methods limit optical utility. Alternatives include:
- Solvent evaporation : For larger, transparent crystals.
- Doping : Introducing transition metals (e.g., Zn²⁺) during gel synthesis to modify optical properties .
Methodological Guidance
- Data contradiction analysis : Compare experimental setups (e.g., current density ranges, aging times) across studies to identify root causes of efficiency disparities .
- Safety protocols : Use fume hoods for electrochemical synthesis and conduct regular Hg contamination checks in wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
